molecular formula C18H24O4 B1251909 prosolanapyrone II

prosolanapyrone II

Cat. No.: B1251909
M. Wt: 304.4 g/mol
InChI Key: FAKIZFXTXMMNRM-JHHIBIJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prosolanapyrone II is a prosolanapyrone that is prosolanapyrone I in which one of the hydrogens of the methyl substituent at position 3 of the pyrone ring is substituted by a hydroxy group. It is a prosolanapyrone and a primary alcohol.

Scientific Research Applications

Biosynthesis and Enzymatic Activity

  • Solanapyrone Synthesis : Prosolanapyrone II is involved in the biosynthesis of solanapyrone, a compound produced by Alternaria solani. The process includes the actions of a polyketide synthase, an O-methyltransferase, a dehydrogenase, a transcription factor, a flavin-dependent oxidase, and cytochrome P450. Notably, the solanapyrone synthase enzyme catalyzes both the oxidation and subsequent cycloaddition reaction of this compound, possibly functioning as a Diels-Alder enzyme (Kasahara et al., 2010).

  • Enzymatic Conversion to Solanapyrones : In a cell-free environment, an enzymatic activity in Alternaria solani converts this compound to solanapyrones A and D. This involves oxidation and a subsequent Diels-Alder reaction. The enzyme responsible for this process has a native molecular weight of 40-62 kD and a pI of 4.25, suggesting a single enzyme is responsible for both oxidation and Diels-Alder reaction (Katayama et al., 1998).

  • Synthesis and Enantioselectivity : The synthesis of prosolanapyrones I and II has been achieved through aldol reactions. The enzymatic Diels-Alder reaction of this compound produces solanapyrone A with high enantioselectivity and exo-selectivity, which are challenging to achieve through chemical methods (Oikawa et al., 1998).

  • Involvement in Natural Product Biosynthesis : Research indicates that Diels-Alder reactions are involved in the biosynthesis of solanapyrones, with prosolanapyrones I and II acting as advanced intermediates. This represents the first example of intact incorporation of diene-dienophile precursors into natural [4 + 2] adducts (Oikawa et al., 1999).

Properties

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

3-(hydroxymethyl)-4-methoxy-6-[(1E,7E,9E)-undeca-1,7,9-trienyl]pyran-2-one

InChI

InChI=1S/C18H24O4/c1-3-4-5-6-7-8-9-10-11-12-15-13-17(21-2)16(14-19)18(20)22-15/h3-6,11-13,19H,7-10,14H2,1-2H3/b4-3+,6-5+,12-11+

InChI Key

FAKIZFXTXMMNRM-JHHIBIJLSA-N

Isomeric SMILES

C/C=C/C=C/CCCC/C=C/C1=CC(=C(C(=O)O1)CO)OC

SMILES

CC=CC=CCCCCC=CC1=CC(=C(C(=O)O1)CO)OC

Canonical SMILES

CC=CC=CCCCCC=CC1=CC(=C(C(=O)O1)CO)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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